Calystegine A5 Calystegine A5 Calystegine A5 is a natural product found in Ipomoea hederifolia, Hyoscyamus niger, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 165905-26-0
VCID: VC21329171
InChI: InChI=1S/C7H13NO3/c9-5-3-7(11)2-1-4(8-7)6(5)10/h4-6,8-11H,1-3H2/t4-,5+,6+,7-/m1/s1
SMILES: C1CC2(CC(C(C1N2)O)O)O
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol

Calystegine A5

CAS No.: 165905-26-0

Cat. No.: VC21329171

Molecular Formula: C7H13NO3

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

Calystegine A5 - 165905-26-0

CAS No. 165905-26-0
Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
IUPAC Name (1R,3S,4S,5R)-8-azabicyclo[3.2.1]octane-1,3,4-triol
Standard InChI InChI=1S/C7H13NO3/c9-5-3-7(11)2-1-4(8-7)6(5)10/h4-6,8-11H,1-3H2/t4-,5+,6+,7-/m1/s1
Standard InChI Key AXSWEYXUHSNDLV-JRTVQGFMSA-N
Isomeric SMILES C1C[C@]2(C[C@@H]([C@H]([C@@H]1N2)O)O)O
SMILES C1CC2(CC(C(C1N2)O)O)O
Canonical SMILES C1CC2(CC(C(C1N2)O)O)O

Chemical Identity and Structure

Molecular Characteristics

Calystegine A5 is characterized by the molecular formula C7H13NO3 and has a molecular weight of 159.18 g/mol . Its IUPAC name is (1R,3S,4S,5R)-8-azabicyclo[3.2.1]octane-1,3,4-triol, which reflects its specific stereochemical configuration . This compound features a bicyclic structure with a nitrogen atom at the bridgehead position and three hydroxyl groups positioned at carbons 1, 3, and 4 . The rigid molecular framework of Calystegine A5 contributes to its specific biological properties and interactions with enzymes.

Physical and Chemical Properties

Calystegine A5 possesses several notable physical and chemical properties that influence its biological behavior:

PropertyValueReference
Molecular Weight159.18 g/mol
XLogP3-AA-1.5
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count4
Rotatable Bond Count0
Exact Mass159.08954328 Da
CAS Number165905-26-0

The negative XLogP3 value indicates that Calystegine A5 is hydrophilic, suggesting good water solubility . This property is consistent with its polyhydroxylated structure. The absence of rotatable bonds reflects a rigid molecular configuration, which may contribute to its specific binding characteristics with target enzymes.

Natural Occurrence and Distribution

Plant Sources

Calystegine A5 has been identified in several plant species, notably within the Solanaceae family. According to the available literature, this compound has been documented in:

  • Duboisia leichhardtii

  • Hyoscyamus niger (black henbane)

  • Hyoscyamus albus (white henbane)

The presence of Calystegine A5 in these plants suggests its potential role in plant metabolism or defense mechanisms. These plants have historically been used in traditional medicine, which may relate to the bioactive properties of their constituent compounds, including calystegines.

Quantitative Distribution in Plant Tissues

Research has shown that the concentration of Calystegine A5 varies significantly across different plant tissues. A study of Hyoscyamus albus revealed the following distribution pattern:

Plant TissueCalystegine A5 Concentration (μg/g DW)
Leaves117.36 ± 5.18
Flowers95.42 ± 7.5
Seeds45.91 ± 9.24

This distribution pattern indicates that Calystegine A5 accumulates at higher concentrations in the vegetative tissues, particularly the leaves, compared to reproductive structures like seeds . This differential accumulation may reflect the physiological or ecological functions of this compound within the plant.

Co-occurrence with Other Calystegines

Calystegine A5 typically occurs alongside other calystegines in plant materials. A comprehensive analysis of extracts from Hyoscyamus albus identified several calystegines, with varying concentrations across different plant parts:

Calystegine TypeRetention Time (min)Leaves (μg/g DW)Flowers (μg/g DW)Seeds (μg/g DW)
Calystegine A513.2117.36 ± 5.1895.42 ± 7.545.91 ± 9.24
Calystegine A315.8Not DetectedNot Detected54.90 ± 3.95
Calystegine A5 glycoside16.1Not Detected5.84 ± 3.95197.76 ± 21.96
Calystegine B418.12Not DetectedNot Detected212.54 ± 8.12
Calystegine B118.34Not Detected2.60 ± 3.1691.25 ± 5.71
Calystegine N119.0554.99 ± 6.4153.20 ± 3.34180.22 ± 10.9
Calystegine B219.70Not DetectedNot Detected87.14 ± 6.35

This data demonstrates that seeds contain the most diverse profile of calystegines, while leaves and flowers have a more limited array . The co-occurrence of multiple calystegines may result in combined biological effects when these plant materials are consumed or used in preparations.

Biological Activity and Mechanism of Action

Glycosidase Inhibition

The primary biological activity of Calystegine A5, like other calystegines, relates to its ability to inhibit glycosidases . Glycosidases are enzymes responsible for breaking down complex carbohydrates, and their inhibition can significantly impact carbohydrate metabolism. This inhibitory activity forms the basis for both the potential therapeutic applications and toxicological concerns associated with Calystegine A5.

The structural features of Calystegine A5, particularly its hydroxylation pattern, contribute to its specificity for different glycosidase enzymes. The three hydroxyl groups at positions 1, 3, and 4 create a spatial arrangement that allows for interaction with the active sites of these enzymes, resulting in competitive inhibition.

Effects on Cellular Metabolism

Recent research suggests that calystegines, including Calystegine A5, may have beneficial effects on human adipose-derived stem cells (HuASCs), particularly under hyperglycemic conditions. Studies have shown that these compounds can improve the metabolic activity of HuASCs and protect them against cellular dysfunction induced by high glucose environments .

The protective mechanism appears to involve the modulation of apoptotic pathways, as demonstrated by studies using Annexin V and 7-AAD markers to assess cell viability and apoptotic status . These findings suggest potential therapeutic applications for Calystegine A5 in conditions characterized by metabolic dysregulation or oxidative stress.

Toxicological Profile

Genotoxicity Assessment

The toxicological evaluation of Calystegine A5 has been primarily conducted through in silico prediction models due to the limited availability of experimental data. According to the European Food Safety Authority (EFSA) report, Calystegine A5 was predicted as potentially mutagenic with a consensus score slightly higher than those for non-mutagenic predictions (0.3 vs 0.2) .

Analytical Methods for Detection and Quantification

Gas Chromatography-Mass Spectrometry Analysis

The primary analytical method for detecting and quantifying Calystegine A5 is gas chromatography-mass spectrometry (GC-MS) . This technique typically involves the conversion of calystegines to trimethylsilyl (TMS) ether derivatives to enhance their volatility and improve chromatographic separation .

The GC-MS analysis of Calystegine A5 has been characterized by specific parameters that aid in its identification:

Analytical ParameterValue for Calystegine A5
Retention Time13.2 minutes
Retention Index1535

These parameters serve as reference points for researchers aiming to identify and quantify Calystegine A5 in complex plant matrices or biological samples .

Sample Preparation Techniques

Effective extraction and derivatization procedures are critical for the accurate analysis of Calystegine A5. The general workflow involves:

  • Extraction of plant material using appropriate solvents

  • Purification of the extract to remove interfering compounds

  • Derivatization of calystegines to TMS ethers

  • GC-MS analysis using appropriate temperature programs and detection parameters

These analytical approaches have enabled researchers to establish the presence and concentration of Calystegine A5 in various plant materials, contributing to our understanding of its natural occurrence and potential exposure pathways.

Extract TypeDose (mg/kg)Edema Inhibition Rate (%) at 3 hours
Leaves10031.92
Flowers10028.81
Seeds10036.92

The seed extract, which contained the most diverse profile of calystegines including Calystegine A5, demonstrated the highest anti-inflammatory activity . This suggests potential therapeutic applications for Calystegine A5 or extracts containing this compound in inflammatory conditions.

Cellular Protection in Hyperglycemic Conditions

Research has indicated that calystegines possess important abilities to protect human adipose-derived stem cells against hyperglycemia-induced cellular dysfunction . This protective effect could have significant implications for the management of diabetes-related complications or other conditions characterized by high glucose environments.

The cellular protection mechanism appears to involve the modulation of apoptotic pathways and enhancement of cellular metabolic activity . These findings open avenues for exploring Calystegine A5 as a potential therapeutic agent or lead compound for developing treatments for metabolic disorders.

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